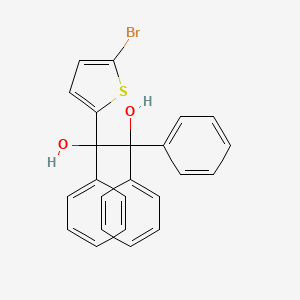
1,2-Ethanediol, 1-(5-bromo-2-thienyl)-1,2,2-triphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Ethanediol, 1-(5-bromo-2-thienyl)-1,2,2-triphenyl- is a complex organic compound characterized by the presence of a bromo-thienyl group and three phenyl groups attached to an ethanediol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediol, 1-(5-bromo-2-thienyl)-1,2,2-triphenyl- typically involves multi-step organic reactions. One common approach is the bromination of a thienyl precursor followed by the introduction of phenyl groups through Grignard reactions or Friedel-Crafts alkylation. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and alkylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as column chromatography, is essential to obtain high-purity 1,2-Ethanediol, 1-(5-bromo-2-thienyl)-1,2,2-triphenyl-.
Chemical Reactions Analysis
Types of Reactions
1,2-Ethanediol, 1-(5-bromo-2-thienyl)-1,2,2-triphenyl- undergoes various chemical reactions, including:
Oxidation: The ethanediol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromo group can be reduced to a hydrogen atom, resulting in the formation of a thienyl derivative.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of thienyl derivatives.
Substitution: Formation of various substituted thienyl compounds.
Scientific Research Applications
1,2-Ethanediol, 1-(5-bromo-2-thienyl)-1,2,2-triphenyl- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1,2-Ethanediol, 1-(5-bromo-2-thienyl)-1,2,2-triphenyl- involves its interaction with specific molecular targets and pathways. The bromo-thienyl group may interact with biological receptors or enzymes, leading to modulation of their activity. The phenyl groups can enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Ethanediol, 1-(5-chloro-2-thienyl)-1,2,2-triphenyl-
- 1,2-Ethanediol, 1-(5-methyl-2-thienyl)-1,2,2-triphenyl-
- 1,2-Ethanediol, 1-(5-phenyl-2-thienyl)-1,2,2-triphenyl-
Uniqueness
1,2-Ethanediol, 1-(5-bromo-2-thienyl)-1,2,2-triphenyl- is unique due to the presence of the bromo group, which imparts distinct chemical reactivity and potential biological activity. The combination of the bromo-thienyl group with three phenyl groups provides a unique structural framework that can be exploited for various applications in research and industry.
Properties
CAS No. |
62323-59-5 |
|---|---|
Molecular Formula |
C24H19BrO2S |
Molecular Weight |
451.4 g/mol |
IUPAC Name |
1-(5-bromothiophen-2-yl)-1,2,2-triphenylethane-1,2-diol |
InChI |
InChI=1S/C24H19BrO2S/c25-22-17-16-21(28-22)24(27,20-14-8-3-9-15-20)23(26,18-10-4-1-5-11-18)19-12-6-2-7-13-19/h1-17,26-27H |
InChI Key |
WGFLOODTGBXUAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(C3=CC=CC=C3)(C4=CC=C(S4)Br)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















